molecular formula C9H14N2O2 B12285686 1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate

1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate

Cat. No.: B12285686
M. Wt: 182.22 g/mol
InChI Key: GWMDNVGVSGQXEC-UHFFFAOYSA-N
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Description

1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate is a room temperature ionic liquid known for its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of substances.

Preparation Methods

1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate can be synthesized through the carboxylation of 1-butyl-3-methylimidazolium acetate with carbon dioxide. The reaction typically involves the use of a high-pressure reactor to facilitate the interaction between the ionic liquid and carbon dioxide . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Nucleophilic substitution reactions are prominent, where the carboxylate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate exerts its effects involves its ionic nature, which allows it to interact with various molecular targets. The carboxylate group can form reversible complexes with carbon dioxide, facilitating its capture and storage. Additionally, the imidazolium cation can interact with various substrates, enhancing reaction rates and selectivity in catalytic processes .

Comparison with Similar Compounds

1-Butyl-3-methyl-1H-imidazol-3-ium-2-carboxylate is unique compared to other similar compounds due to its specific combination of a butyl group, a methyl group, and a carboxylate group attached to the imidazolium ring. Similar compounds include:

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-butyl-3-methylimidazol-3-ium-2-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-3-4-5-11-7-6-10(2)8(11)9(12)13/h6-7H,3-5H2,1-2H3

InChI Key

GWMDNVGVSGQXEC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C[N+](=C1C(=O)[O-])C

Origin of Product

United States

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